molecular formula C7H5BrClNO2 B1662062 Methyl 5-bromo-2-chloronicotinate CAS No. 78686-79-0

Methyl 5-bromo-2-chloronicotinate

Cat. No.: B1662062
CAS No.: 78686-79-0
M. Wt: 250.48 g/mol
InChI Key: MOMQDEDQGJAKII-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2. It is a derivative of nicotinic acid and is characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chloronicotinate can be synthesized through several methods. One common method involves the bromination and chlorination of nicotinic acid derivatives. For example, the compound can be prepared by reacting methyl nicotinate with bromine and chlorine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium acetate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, and they may use continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Aldehydes and Alcohols: Produced via reduction reactions.

    Coupled Products: Resulting from coupling reactions.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-chloronicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and chlorine atoms enhances its binding affinity and specificity . Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. This uniqueness makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Biological Activity

Methyl 5-bromo-2-chloronicotinate (CAS No. 78686-79-0) is a pyridine derivative recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

  • Molecular Formula : C7_7H5_5BrClNO2_2
  • Molecular Weight : 250.48 g/mol
  • Appearance : White to pale reddish-yellow crystalline powder
  • Melting Point : 50°C to 54°C
  • Solubility : Soluble in methanol; limited solubility in water

Biological Activities

This compound exhibits various biological activities, which are summarized below:

1. Anti-inflammatory Properties

Research indicates that compounds with halogen substitutions, such as this compound, may possess anti-inflammatory effects. The halogenated structure can enhance interactions with biological targets, making it a candidate for drug development against inflammatory diseases.

2. Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Its structure allows it to inhibit the growth of certain pathogens, suggesting potential applications in treating infections .

3. Enzyme Inhibition

Investigations have focused on the compound's ability to inhibit specific enzymes involved in disease processes. This activity is crucial for understanding its mechanism of action and therapeutic potential .

Synthesis Methods

Several methods have been reported for synthesizing this compound:

MethodDescriptionYield
Method #1Esterification with HCl and methanolVaries
Method #2Use of DCC/methanol/pyridineMultiple peaks observed
Method #3Diazomethane esterificationMost suitable with short analysis time

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth, highlighting its potential as a lead compound in the development of new antibiotics.

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinity of this compound to specific receptors involved in inflammatory responses. The findings suggested that the compound effectively modulates receptor activity, providing insight into its anti-inflammatory mechanisms .

Toxicity Profile

While this compound shows promise in various applications, it is essential to consider its toxicity profile. The compound may cause skin and eye irritation upon contact, necessitating careful handling during research and application .

Applications

This compound is utilized in several fields:

  • Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological disorders.
  • Agricultural Chemistry : Used in formulating agrochemicals like herbicides and fungicides.
  • Material Science : Employed in developing durable materials and coatings.
  • Biochemical Research : Investigated for enzyme inhibition and receptor binding studies .

Properties

IUPAC Name

methyl 5-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMQDEDQGJAKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376904
Record name methyl 5-bromo-2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-79-0
Record name Methyl 5-bromo-2-chloronicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-chloronicotinate
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Synthesis routes and methods

Procedure details

To 0.5 L flask charged with 5-Bromo-2-chloronicotinic acid (25.0 g, 106.4 mmol) in MeOH (250 mL) was added H2SO4 (5 mL). The mixture was heated to 60° C., stirred for 1.5 day. LC-MS indicated full conversion of starting material at this time. The reaction was cooled to RT and the volatile components removed in vacuo. The crude residue was dissolved in EtOAc (300 mL), quenched with sat. aqueous Na(HCO3)2 (200 mL). The organic layer was separated, washed with brine, dried over MgSO4 and concentrated to afford the compound, methyl-5-bromo-2-chloronicotinate, as a while solid (quantitative yield). LC-MS (M+H)=250.1.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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